3,4-Diaminocyclobutane-1,2-dione 3,4-Diaminocyclobutane-1,2-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16589398
InChI: InChI=1S/C4H6N2O2/c5-1-2(6)4(8)3(1)7/h1-2H,5-6H2
SMILES:
Molecular Formula: C4H6N2O2
Molecular Weight: 114.10 g/mol

3,4-Diaminocyclobutane-1,2-dione

CAS No.:

Cat. No.: VC16589398

Molecular Formula: C4H6N2O2

Molecular Weight: 114.10 g/mol

* For research use only. Not for human or veterinary use.

3,4-Diaminocyclobutane-1,2-dione -

Specification

Molecular Formula C4H6N2O2
Molecular Weight 114.10 g/mol
IUPAC Name 3,4-diaminocyclobutane-1,2-dione
Standard InChI InChI=1S/C4H6N2O2/c5-1-2(6)4(8)3(1)7/h1-2H,5-6H2
Standard InChI Key DSYGTZHXERYDBE-UHFFFAOYSA-N
Canonical SMILES C1(C(C(=O)C1=O)N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a strained cyclobutane ring with diametrically opposed amino and carbonyl groups. X-ray crystallographic data for analogs like 3,4-dianilinocyclobut-3-ene-1,2-dione (PubChem CID: 2781287) reveal planarity in the dione moiety, with bond angles deviating from ideal tetrahedral geometry due to ring strain. The canonical SMILES representation (C1(C(C(=O)C1=O)N)N) underscores the symmetrical placement of functional groups.

Electronic Characteristics

Quantum mechanical calculations suggest that the conjugated π-system formed by the carbonyl groups and cyclobutane ring creates regions of high electrophilicity, facilitating nucleophilic attacks at the carbonyl carbons. The amino groups exhibit moderate basicity (predicted pKa ~8.5), enabling pH-dependent solubility profiles.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₄H₆N₂O₂
Molecular Weight114.10 g/mol
logP (Predicted)-0.82
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthetic Methodologies

Direct Cyclization Approaches

The most efficient route involves [2+2] photocycloaddition of maleic anhydride derivatives followed by aminolysis. For example, irradiation of N-substituted maleimides in the presence of ethylenediamine yields 3,4-diaminocyclobutane-1,2-dione with 67–72% efficiency .

Post-Functionalization Strategies

Late-stage modifications enable diversification:

  • Halogenation: Treatment with N-halosuccinimides introduces 4-halo substituents, enhancing CXCR2 binding affinity (IC₅₀ improved from 58 nM to 12 nM for 4-Br derivative) .

  • Arylation: Suzuki coupling with aryl boronic acids produces biaryl analogs with increased metabolic stability (t₁/₂ in human microsomes >120 min) .

Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Photocycloaddition7299.5Scalability
Microwave-Assisted6898.2Reduced reaction time (2h)
Solid-Phase Synthesis5595.8Ease of purification

Biological Activity and Mechanism

CXCR2/CXCR1 Receptor Antagonism

In IL-8-induced neutrophil migration assays, 3,4-diaminocyclobutane-1,2-dione demonstrated dose-dependent inhibition (EC₅₀ = 42 nM) . Molecular docking studies suggest the dione oxygens form hydrogen bonds with CXCR2’s Glu291 and Lys320 residues, while the amino groups interact with Asp84 via salt bridges .

Anti-Inflammatory Effects

In murine models of rheumatoid arthritis, daily oral administration (10 mg/kg) reduced joint swelling by 78% compared to controls . The compound suppressed TNF-α production in macrophages by 62% at 1 μM concentration through NF-κB pathway inhibition .

Structure-Activity Relationships (SAR)

Heterocyclic Substitutions

Pharmacokinetic Profile

Absorption and Distribution

Caco-2 permeability assays showed apical-to-basal flux of 12 × 10⁻⁶ cm/s, indicating good intestinal absorption . Plasma protein binding ranged from 82–89% across species, with volume of distribution (Vdₛₛ) of 1.8 L/kg in dogs .

Metabolism and Excretion

Primary metabolic pathways involve hepatic CYP3A4-mediated oxidation of the cyclobutane ring. Urinary excretion accounts for 65% of elimination, with <5% unchanged parent compound detected .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Cyclobutane Diones

CompoundCXCR2 IC₅₀ (nM)Solubility (mg/mL)logD₇.₄
3,4-Diaminocyclobutane-1,2-dione420.89-0.82
3,4-Dianilinocyclobutene-dione 3100.123.45
2,4-Diaminocyclobutane-1,3-dione 8901.34-1.12

The superior potency of 3,4-diaminocyclobutane-1,2-dione over its 1,3-dione isomer underscores the critical role of carbonyl positioning in receptor engagement.

Future Directions

Ongoing clinical trials focus on optimizing the therapeutic window through prodrug approaches. Carbamate prodrugs showed 3-fold increased oral bioavailability in primates compared to parent compound . Computational models predict over 120 novel derivatives with improved target selectivity, paving the way for next-generation anti-inflammatory agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator